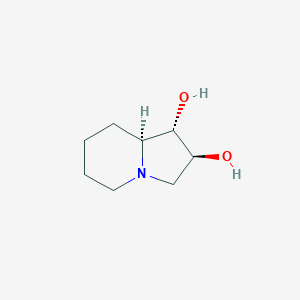

Lentiginosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lentiginosine is a natural iminosugar and a dihydroxyindolizidine alkaloid known for its ability to inhibit amyloglucosidase . It has garnered significant interest due to its unique bioactivity profile, particularly its potential as an inhibitor of heat shock protein 90 (Hsp90), which is a crucial molecular chaperone involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of lentiginosine has been achieved through various methods. One notable approach involves a gold-catalyzed oxidative cyclization as a key step . This method tolerates functionalized structures and is compatible with several protecting strategies, although it exhibits low diastereoselectivities . Another method employs a chiral vinylic epoxyamine in a five-step sequence, with the ring-closing metathesis (RCM) reaction on aminotriols being a critical feature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of gold catalysis and chiral intermediates suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

Lentiginosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction has been used to form this compound derivatives . Additionally, asymmetric dihydroxylation reactions are key steps in synthesizing hydroxylated pyrrolizidine and indolizidine derivatives .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include n-butyllithium, diethyl ether, and various protecting groups . Reactions are often performed under a nitrogen atmosphere using freshly distilled solvents to ensure high purity and yield .

Major Products

The major products formed from these reactions are typically this compound and its derivatives, which exhibit significant biological activity. For example, the non-natural enantiomer, D-(−)-lentiginosine, has been shown to induce apoptosis in tumor cells .

Scientific Research Applications

Lentiginosine has a wide range of scientific research applications:

Mechanism of Action

Lentiginosine exerts its effects primarily by inhibiting the ATPase and chaperone activity of Hsp90 . It binds to the middle domain of Hsp90, affecting its ATPase activity without directly interacting with the ATP binding site . This inhibition disrupts the folding, stabilization, and activation of various client proteins, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Lentiginosine is unique among iminosugars due to its specific inhibition of Hsp90. Similar compounds include:

Swainsonine: Another iminosugar with glycosidase inhibitory activity.

Castanospermine: Known for its ability to inhibit α-glucosidase.

D-(−)-Lentiginosine: The non-natural enantiomer of this compound, which induces apoptosis in tumor cells.

These compounds share structural similarities but differ in their specific biological activities and targets, highlighting the unique properties of this compound.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1S,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m0/s1 |

InChI Key |

SQECYPINZNWUTE-FXQIFTODSA-N |

Isomeric SMILES |

C1CCN2C[C@@H]([C@H]([C@@H]2C1)O)O |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)

![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)

![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)